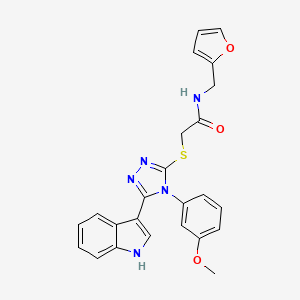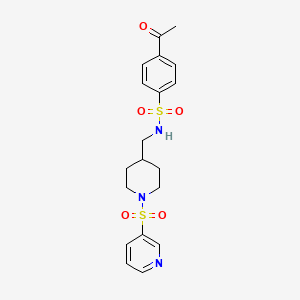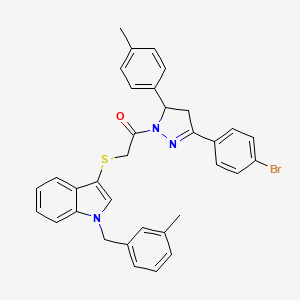
1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride is a chemical compound with the molecular formula C3H6ClN5 . It is an intermediate used in the synthesis of peramivir, a neuraminidase inhibitor developed as an antiviral agent for the treatment of influenza .
Synthesis Analysis
The compound is prepared by the reaction of dicyandiamide and 1,2,4-Triazole. The steps are as follows: Dissolve the compound (19.7 g, 0.29 mol) in 20 ml of tetrahydrofuran, and the temperature was raised to 70℃ .Molecular Structure Analysis
The molecular structure of this compound consists of a five-member aromatic ring of two carbon atoms and three nitrogen atoms . The InChI Key is JDDXNENZFOOLTP-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is involved in the synthesis of peramivir, a neuraminidase inhibitor developed as an antiviral agent for the treatment of influenza .Physical and Chemical Properties Analysis
The compound has a molecular weight of 147.57 . It is a solid at room temperature .Applications De Recherche Scientifique
Crystallographic and Computational Studies
A study on 1-(arylamino)-1,2,3-triazole-4-carbohydrazides by Seth et al. (2015) detailed the crystal structures and hydrogen bonding patterns of these compounds, highlighting the influence of substituents on geometric parameters and molecular interactions. The research provides insights into the structural aspects of triazole derivatives (Seth et al., 2015).
Supramolecular Interactions
Schulze and Schubert (2014) reviewed the supramolecular applications of 1,2,3-triazoles, emphasizing their role in coordination chemistry and their ability to engage in diverse interactions, such as hydrogen and halogen bonding. This underlines the potential of triazole derivatives in creating complex supramolecular structures (Schulze & Schubert, 2014).
Corrosion Inhibition
Lagrenée et al. (2002) investigated 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole for its corrosion inhibition properties on mild steel in acidic media. Their findings demonstrate the high efficiency of triazole derivatives in protecting metal surfaces, with potential applications in industrial corrosion prevention (Lagrenée et al., 2002).
Proton Conduction Enhancement
Zhou et al. (2005) reported on the promotion of proton conduction in polymer electrolyte membranes by 1H-1,2,3-triazole, noting significant enhancements without acidic dopants. This suggests applications in fuel cell technology, where improved proton conduction can lead to more efficient energy conversion (Zhou et al., 2005).
Pharmaceutical Development
Ferreira et al. (2013) provided a review of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, discussing their potential in creating new drugs due to their diverse biological activities. This highlights the importance of triazole derivatives in medicinal chemistry, offering a foundation for the development of novel therapeutics (Ferreira et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
1H-1,2,4-triazole-5-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5.2ClH/c4-2(5)3-6-1-7-8-3;;/h1H,(H3,4,5)(H,6,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXUYBAILWRUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl (2E)-3,4-dimethyl-2-({3-oxo-3H-benzo[f]chromene-2-carbonyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2710558.png)

![3-[4-(5-Chlorothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2710561.png)
![2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2710562.png)
![N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2710563.png)
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2710565.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2710568.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2710571.png)
![1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2710573.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2710578.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2710579.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2710581.png)
